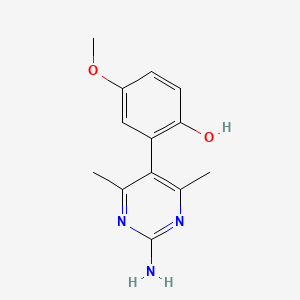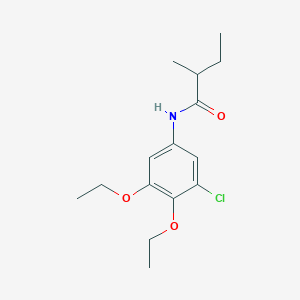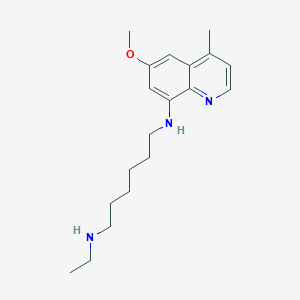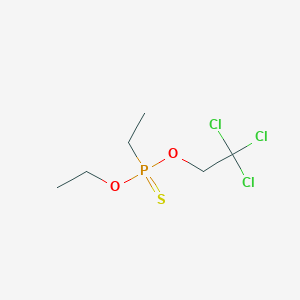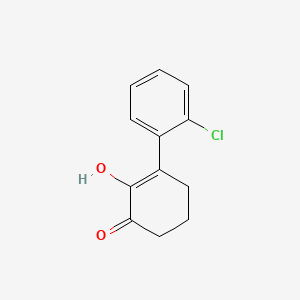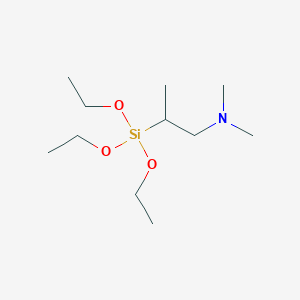![molecular formula C11H28N2O3Si B14363409 N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 95017-23-5](/img/structure/B14363409.png)
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and silanes.
Scientific Research Applications
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as polymers and inorganic substrates.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Mechanism of Action
The mechanism of action of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surface of the substrate. The amino groups can interact with various functional groups on the substrate, leading to enhanced adhesion and compatibility. The compound can also form cross-linked networks through condensation reactions, providing additional mechanical strength and stability .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with different alkyl chain length.
Bis[3-(trimethoxysilyl)propyl]amine: Contains two silane groups, providing different cross-linking capabilities.
N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Contains a benzyl group, offering different reactivity and applications
Uniqueness
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its specific combination of propyl and trimethoxysilyl groups, which provide a balance of flexibility and reactivity. This makes it particularly effective as a coupling agent and in forming stable cross-linked networks .
Properties
CAS No. |
95017-23-5 |
|---|---|
Molecular Formula |
C11H28N2O3Si |
Molecular Weight |
264.44 g/mol |
IUPAC Name |
N'-propyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-5-8-13(10-7-12)9-6-11-17(14-2,15-3)16-4/h5-12H2,1-4H3 |
InChI Key |
WKVKOSKMSGIDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC[Si](OC)(OC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
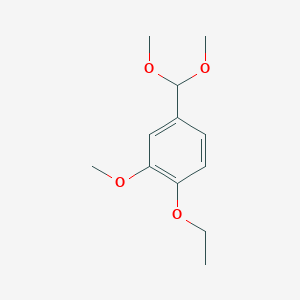
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
